molecular formula C14H28O B12583778 1-Ethoxydodec-1-ene CAS No. 647835-54-9

1-Ethoxydodec-1-ene

Cat. No.: B12583778
CAS No.: 647835-54-9
M. Wt: 212.37 g/mol
InChI Key: VEOMDYXCAAKCEE-UHFFFAOYSA-N
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Description

1-Ethoxydodec-1-ene is an organic compound characterized by a long carbon chain with an ethoxy group and a double bond at the first carbon position. This compound falls under the category of alkenes and is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxydodec-1-ene can be synthesized through the reaction of 1-dodecene with ethanol in the presence of an acid catalyst. The reaction typically involves the addition of ethanol to the double bond of 1-dodecene, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves the oligomerization of ethylene followed by the addition of ethanol. The process is catalyzed by nickel or aluminum-based catalysts, which facilitate the formation of the desired product under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxydodec-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of 1-ethoxydodecane.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 1-ethoxydodecanol, 1-ethoxydodecanal, or 1-ethoxydodecanoic acid.

    Reduction: Formation of 1-ethoxydodecane.

    Substitution: Formation of 1-halododec-1-ene derivatives.

Scientific Research Applications

1-Ethoxydodec-1-ene has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethoxydodec-1-ene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic addition reactions due to the presence of the double bond, making it reactive towards electrophiles. The ethoxy group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and properties.

Comparison with Similar Compounds

    1-Dodecene: An alkene with a similar carbon chain length but lacks the ethoxy group.

    1-Decene: A shorter-chain alkene with similar reactivity but different physical properties.

    1-Tetradecene: A longer-chain alkene with similar chemical behavior but different applications.

Uniqueness: 1-Ethoxydodec-1-ene is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility in polar solvents and its reactivity in various chemical reactions, making it valuable for specific industrial and research applications.

Properties

CAS No.

647835-54-9

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

1-ethoxydodec-1-ene

InChI

InChI=1S/C14H28O/c1-3-5-6-7-8-9-10-11-12-13-14-15-4-2/h13-14H,3-12H2,1-2H3

InChI Key

VEOMDYXCAAKCEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=COCC

Origin of Product

United States

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